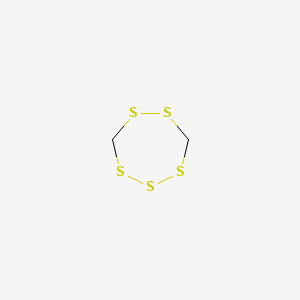

1,2,3,5,6-Pentathiepan

Übersicht

Beschreibung

Lenthionine belongs to the class of organic compounds known as organic trisulfides. These are organosulfur compounds with the general formula RSSSR' (R, R'=alkyl, aryl). Lenthionine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lenthionine is primarily located in the cytoplasm. Lenthionine is a mushroom tasting compound that can be found in green vegetables and mushrooms. This makes lenthionine a potential biomarker for the consumption of these food products.

Lenthionine is a pentathiepane.

Wissenschaftliche Forschungsanwendungen

Anwendungen im Bereich optischer Materialien

Lenthionin wurde als eine Verbindung identifiziert, die Potenzial für verschiedene Anwendungen hat, darunter optische Materialien. Seine einzigartigen Eigenschaften könnten bei der Entwicklung neuer Arten von Linsen oder Filtern genutzt werden, die Licht auf neuartige Weise manipulieren können. Dies könnte Auswirkungen auf Industrien haben, die von der Fotografie bis hin zur wissenschaftlichen Instrumentierung reichen {svg_1}.

Medizinische Anwendungen

Das medizinische Feld könnte von Lenthionin aufgrund seiner biochemischen Eigenschaften profitieren. Die Forschung legt nahe, dass es bei der Synthese von Verbindungen mit therapeutischem Potenzial eingesetzt werden könnte, was möglicherweise neue Wege für die Medikamentenentwicklung und Behandlungsstrategien für verschiedene Krankheiten eröffnet {svg_2}.

Geschmacksverstärkung in der Lebensmittelindustrie

Lenthionin ist bekannt als die primäre Geschmacksverbindung in Shiitake-Pilzen. Sein einzigartiges Geschmacks- und Aromaprofil macht es zu einem wertvollen Zusatzstoff zur Geschmacksverstärkung in der Lebensmittelindustrie. Es könnte verwendet werden, um neue herzhafte Aromen zu kreieren oder bestehende Aromen in einer Vielzahl von Lebensmittelprodukten zu verbessern {svg_3} {svg_4}.

Landwirtschaftliche Anwendungen

In der Landwirtschaft könnte Lenthionin auf sein Potenzial als natürliches Pestizid oder Herbizid untersucht werden. Seine organischen Schwefelverbindungen könnten wirksam sein bei der Bekämpfung von Schädlingen oder Unkraut, ohne die Umweltauswirkungen, die mit synthetischen Chemikalien verbunden sind {svg_5}.

Antimikrobielle und antimykotische Eigenschaften

Lenthionin zeigt antimikrobielle und antimykotische Eigenschaften, was es zu einem Kandidaten für den Einsatz bei der Konservierung von Lebensmittelprodukten und der Verlängerung ihrer Haltbarkeit macht. Darüber hinaus könnte es im medizinischen Bereich eingesetzt werden, um neue antiseptische Behandlungen zu entwickeln {svg_6}.

Industrielle Anwendungen

Die einzigartige chemische Struktur der Verbindung könnte in industriellen Prozessen genutzt werden, beispielsweise bei der Synthese von Polymeren oder anderen Materialien, die stabile schwefelhaltige Verbindungen erfordern. Lenthionin könnte die Grundlage für die Entwicklung neuer Materialien mit verbesserten Eigenschaften liefern {svg_7}.

Umweltüberwachung

Aufgrund seiner Reaktivität und Spezifität könnte Lenthionin in Geräten zur Umweltüberwachung verwendet werden, um bestimmte Arten von Schadstoffen oder chemischen Stoffen zu detektieren. Diese Anwendung wäre besonders nützlich in Gebieten, die anfällig für industrielle Umweltverschmutzung sind {svg_8}.

Kosmetikindustrie

Lenthionin könnte aufgrund seiner aromatischen Eigenschaften Anwendungen in der Kosmetikindustrie finden. Es könnte verwendet werden, um neue Duftstoffe zu entwickeln oder als Bestandteil in Hautpflegeprodukten, wobei seine potenziellen antioxidativen Eigenschaften genutzt werden {svg_9}.

Wirkmechanismus

Target of Action

Lenthionine, also known as 1,2,3,5,6-Pentathiepane, is a cyclic organosulfur compound found in shiitake mushrooms, onions, and garlic . It is primarily responsible for their unique flavor . The primary targets of lenthionine are the olfactory receptors in humans that detect its unique aroma .

Mode of Action

It is known that lenthionine interacts with olfactory receptors, triggering a signal transduction pathway that leads to the perception of its unique aroma .

Biochemical Pathways

Lenthionine is derived from a γ-L-glutamyl-cysteine sulfoxide precursor in a two-step enzymatic reaction . The precursor is first activated by the removal of its γ-glutamyl moiety catalyzed by γ-glutamyl transpeptidase (GGT), producing a L-cysteine sulfoxide derivative. This derivative then undergoes α, β-elimination catalyzed by cysteine sulfoxide lyase, resulting in a highly reactive sulfenic acid intermediate. The sulfenic acid is then rapidly condensed to form thiosulfinate, which is often further transformed into other sulfur compounds including lenthionine .

Pharmacokinetics

It is known that lenthionine is a volatile compound, which allows it to be detected by the olfactory system . Its solubility in water is 532.7 mg/L , which may influence its bioavailability.

Result of Action

The primary result of lenthionine’s action is the perception of a unique aroma, which is a key factor in the sensory evaluation of foods like shiitake mushrooms . This aroma greatly affects the choice of consumers in different regions .

Action Environment

The action of lenthionine can be influenced by environmental factors. For example, lenthionine is unstable and can degrade during heat processing, limiting its applications . It is stable at ph 2-4 . Furthermore, the production of lenthionine in shiitake mushrooms can be increased by treating the mushrooms with citric acid .

Biochemische Analyse

Biochemical Properties

Lenthionine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes involved in the formation of lenthionine is cystine sulfoxide lyase, which catalyzes the conversion of lentinic acid to lenthionine . Additionally, γ-glutamyl transpeptidase is another enzyme that has been implicated in the biosynthesis of lenthionine . These interactions highlight the importance of lenthionine in sulfur metabolism and its potential role in various biochemical pathways.

Cellular Effects

Lenthionine has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that lenthionine can modulate the activity of certain enzymes and proteins, leading to changes in cellular function . For example, lenthionine has been observed to have antimicrobial properties, which may be attributed to its ability to disrupt cellular membranes and inhibit the growth of certain microorganisms . These effects underscore the potential of lenthionine as a bioactive compound with diverse cellular effects.

Molecular Mechanism

The molecular mechanism of lenthionine involves its interactions with various biomolecules. Lenthionine is known to bind to specific enzymes and proteins, leading to changes in their activity. For instance, lenthionine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, lenthionine has been shown to induce changes in gene expression, which may be mediated through its interactions with transcription factors and other regulatory proteins . These molecular interactions provide insights into the mechanism of action of lenthionine and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lenthionine have been observed to change over time. Studies have shown that lenthionine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its bioactivity . For example, the content of lenthionine in dried shiitake mushrooms has been found to increase during the rehydration process, suggesting that lenthionine may be formed from its precursor, lentinic acid, under specific conditions . These temporal effects highlight the importance of considering the stability and degradation of lenthionine in experimental studies.

Dosage Effects in Animal Models

The effects of lenthionine vary with different dosages in animal models. Studies have shown that low doses of lenthionine can have beneficial effects, such as antimicrobial activity, while higher doses may lead to toxic or adverse effects . For instance, high doses of lenthionine have been associated with cytotoxicity and oxidative stress in certain cell types . These findings underscore the importance of determining the optimal dosage of lenthionine for therapeutic applications and understanding its potential side effects.

Metabolic Pathways

Lenthionine is involved in several metabolic pathways, including sulfur metabolism. The biosynthesis of lenthionine involves the enzyme cystine sulfoxide lyase, which catalyzes the conversion of lentinic acid to lenthionine . Additionally, γ-glutamyl transpeptidase plays a role in the formation of lenthionine by facilitating the transfer of γ-glutamyl groups to cysteine residues . These metabolic pathways highlight the complex interactions between lenthionine and various enzymes and cofactors, which contribute to its bioactivity.

Transport and Distribution

The transport and distribution of lenthionine within cells and tissues are mediated by specific transporters and binding proteins. Lenthionine has been shown to interact with certain membrane transporters, which facilitate its uptake and distribution within cells . Additionally, lenthionine can bind to specific proteins, which may influence its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the bioavailability and pharmacokinetics of lenthionine.

Subcellular Localization

Lenthionine is localized in various subcellular compartments, where it exerts its effects on cellular function. Studies have shown that lenthionine can be found in the cytoplasm, mitochondria, and other organelles . The subcellular localization of lenthionine is influenced by specific targeting signals and post-translational modifications, which direct it to different compartments . These findings provide insights into the mechanisms by which lenthionine exerts its bioactivity at the subcellular level.

Eigenschaften

IUPAC Name |

1,2,3,5,6-pentathiepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOKXZNCDGVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SSCSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183460 | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

287.00 °C. @ 760.00 mm Hg | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

292-46-6 | |

| Record name | Lenthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenthionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71G9U1CIRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)